4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid
Description
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid is a complex organic compound characterized by a long hydrocarbon chain with multiple double bonds and a sulfanylbutanoic acid group
Properties
Molecular Formula |
C19H30O2S |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C19H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19(20)21/h3-4,6-7,9-10,12-13H,2,5,8,11,14-18H2,1H3,(H,20,21)/b4-3+,7-6+,10-9+,13-12+ |
InChI Key |
JUGSAWFPXQSLMJ-GFRMADBLSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/CCSCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCSCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid typically involves multiple steps, starting with the preparation of the hydrocarbon chain with the desired double bond configuration. This can be achieved through methods such as Wittig reactions or olefin metathesis. The sulfanylbutanoic acid group is then introduced through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3E,6E,9,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydrocarbon chain can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraene-1-thiol: Similar hydrocarbon chain but with a thiol group instead of a sulfanylbutanoic acid group.
2-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraene-1-sulfonyl]butanoic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid is unique due to the presence of both a long hydrocarbon chain with multiple double bonds and a sulfanylbutanoic acid group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
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